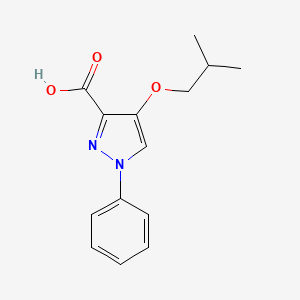

4-(2-methylpropoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid

Vue d'ensemble

Description

4-(2-methylpropoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid, commonly known as MPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPPA belongs to the class of pyrazole carboxylic acids and has been studied extensively for its pharmacological properties.

Applications De Recherche Scientifique

Synthesis and Molecular Characterization

- The synthesis of 1-aryl-1H-pyrazole derivatives, including those similar to the compound , involves complex hydrogen-bonded framework structures, emphasizing the importance of molecular conformation and hydrogen bonding in their structural stability (Asma et al., 2018).

- Experimental and theoretical studies have been conducted on pyrazole-4-carboxylic acid derivatives, highlighting their biological significance and providing insights into their electronic structures through density functional theory (DFT) and time-dependent TD-DFT methods (S. Viveka et al., 2016).

Biological and Chemical Applications

- Pyrazolopyridine derivatives, including those structurally related to the compound of interest, have been evaluated for their antibacterial activities, with some showing promising results as antibacterial agents (T. Maqbool et al., 2014).

- Research on pyrazole-based heterocyclic dyes demonstrates the potential of pyrazole derivatives in developing new materials with specific photophysical properties. The study found that the λmax of these dyes depends on the substituent effects on aromatic rings and the type of heterocyclic rings (T. Tao et al., 2019).

- The functionalization reactions of 1H-pyrazole-3-carboxylic acid derivatives have been explored, showing good yields and providing a foundation for further chemical modifications and applications in various domains (İ. Yıldırım & F. Kandemirli, 2006).

Antifungal and Pharmacological Properties

- A series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested for antifungal activities against several phytopathogenic fungi, revealing moderate to excellent activities and suggesting potential agricultural applications (Shijie Du et al., 2015).

Mécanisme D'action

Target of Action

The compound “4-(2-methylpropoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid” is also known as Febuxostat . It primarily targets the enzyme xanthine oxidase (XO) . This enzyme plays a crucial role in the conversion of hypoxanthine to xanthine and xanthine to uric acid, which are the final steps in purine metabolism .

Mode of Action

Febuxostat acts as a non-purine selective inhibitor of xanthine oxidase . By inhibiting the activity of this enzyme, Febuxostat prevents the synthesis of uric acid, thereby reducing serum uric acid levels .

Biochemical Pathways

The inhibition of xanthine oxidase disrupts the purine degradation pathway, leading to a decrease in the production of uric acid . This results in a reduction of uric acid accumulation in the body, which is beneficial for managing conditions like gout .

Pharmacokinetics

Febuxostat exhibits linear pharmacokinetics within a dosage range of 10-120mg . It is rapidly absorbed with a median time to reach maximum plasma concentration of 0.5-1.3 hours . The mean apparent total clearance is 10-12 L/h and the apparent volume of distribution at steady state is 33-64L . Febuxostat is metabolised via glucuronidation (22-14% of the dose) and oxidation (2-8%), with only 1-6% of the dose being excreted unchanged via the kidneys .

Result of Action

The primary result of Febuxostat’s action is a significant decrease in serum and urinary uric acid concentrations . This helps in the management of chronic hyperuricemia in adults with gout who have an inadequate response or intolerance to allopurinol .

Analyse Biochimique

Biochemical Properties

4-(2-methylpropoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit xanthine oxidase, an enzyme involved in the catabolism of purines to uric acid . This inhibition leads to a decrease in uric acid levels, which is beneficial in conditions like gout. Additionally, this compound interacts with transport proteins that facilitate its movement across cellular membranes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses, thereby reducing inflammation . Moreover, it impacts cellular metabolism by altering the levels of key metabolites, which can affect overall cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to xanthine oxidase, inhibiting its activity and thus reducing the production of uric acid . This binding interaction is crucial for its therapeutic effects in conditions like gout. Additionally, it may influence other molecular pathways by modulating enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, affecting its efficacy . Long-term studies have shown that it can have sustained effects on cellular function, particularly in reducing inflammation and modulating metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively reduces uric acid levels without significant adverse effects . At higher doses, it can cause toxicity and adverse effects, such as liver damage and gastrointestinal disturbances . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes glucuronidation and oxidation . These metabolic processes are crucial for its elimination from the body. Additionally, it can affect metabolic flux and metabolite levels, influencing overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . These proteins help in its movement across cellular membranes and its accumulation in target tissues. The compound’s distribution is essential for its therapeutic effects, as it needs to reach specific sites of action .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its role in modulating cellular processes and biochemical reactions.

Propriétés

IUPAC Name |

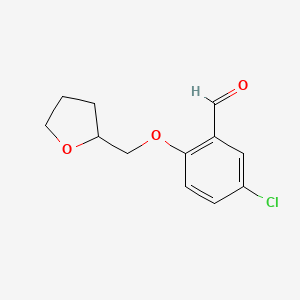

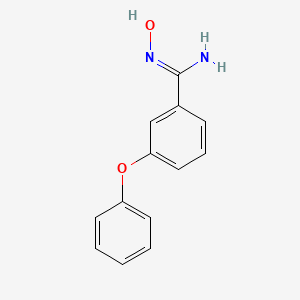

4-(2-methylpropoxy)-1-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-10(2)9-19-12-8-16(15-13(12)14(17)18)11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFJGUICTFDTUAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CN(N=C1C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901191974 | |

| Record name | 4-(2-Methylpropoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901191974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152512-05-4 | |

| Record name | 4-(2-Methylpropoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1152512-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Methylpropoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901191974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

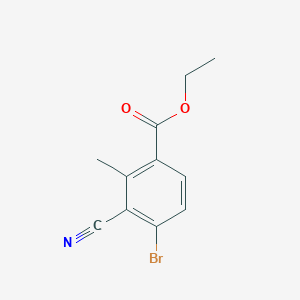

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-4-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperazin-2-one](/img/structure/B1417202.png)

![methyl 1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylate hydrochloride](/img/structure/B1417210.png)

![N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ylidene]hydroxylamine](/img/structure/B1417211.png)

amine](/img/structure/B1417214.png)

![Methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride](/img/structure/B1417216.png)